Cas no 884010-48-4 (4-(pentafluoroethyl)benzene-1-sulfonyl chloride)
4-(pentafluoroethyl)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- BENZENESULFONYL CHLORIDE, 4-(PENTAFLUOROETHYL)-
- 4-(pentafluoroethyl)benzene-1-sulfonyl chloride
- Benzenesulfonyl chloride, 4-(1,1,2,2,2-pentafluoroethyl)-
- FWCOQQSXZOXEKQ-UHFFFAOYSA-N
- 4-(1,1,2,2,2-pentafluoroethyl)benzenesulfonyl chloride
- CS-0237031
- 884010-48-4
- SCHEMBL17079544
- JKB01048
- AKOS012869899
- EN300-176804
-
- Inchi: 1S/C8H4ClF5O2S/c9-17(15,16)6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H
- InChI Key: FWCOQQSXZOXEKQ-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(C(F)(F)C(F)(F)F)C=C1
Computed Properties
- Exact Mass: 293.9540690Da
- Monoisotopic Mass: 293.9540690Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 42.5Ų
4-(pentafluoroethyl)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-176804-1g |
4-(pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 1g |
$1185.0 | 2023-09-20 | |
| Enamine | EN300-176804-5g |
4-(pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 5g |
$3438.0 | 2023-09-20 | |
| Enamine | EN300-176804-10g |
4-(pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 10g |
$5099.0 | 2023-09-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307701-50mg |
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 50mg |
¥5935.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307701-100mg |
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 100mg |
¥9594.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307701-250mg |
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 250mg |
¥12657.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307701-500mg |
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 500mg |
¥19975.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307701-1g |
4-(Pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 1g |
¥27723.00 | 2024-04-27 | |
| Enamine | EN300-176804-0.05g |
4-(pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 0.05g |
$275.0 | 2023-09-20 | |
| Enamine | EN300-176804-0.1g |
4-(pentafluoroethyl)benzene-1-sulfonyl chloride |
884010-48-4 | 95% | 0.1g |
$410.0 | 2023-09-20 |
4-(pentafluoroethyl)benzene-1-sulfonyl chloride Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-(pentafluoroethyl)benzene-1-sulfonyl chloride
Chemical Profile of 4-(pentafluoroethyl)benzene-1-sulfonyl chloride (CAS No. 884010-48-4)
4-(pentafluoroethyl)benzene-1-sulfonyl chloride, identified by the CAS number 884010-48-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of a pentafluoroethyl group in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The pentafluoroethyl moiety is particularly noteworthy due to its strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring and the sulfonyl chloride functionality. This characteristic makes 4-(pentafluoroethyl)benzene-1-sulfonyl chloride a potent tool in the development of novel pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions allows for the facile introduction of various functional groups, thereby facilitating the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on fluoro-substituted compounds due to their enhanced metabolic stability and improved bioavailability. The sulfonyl chloride group is a key component in this context, as it serves as a versatile leaving group that can be displaced by nucleophiles to form sulfonamides, sulfonates, or other derivatives. These derivatives often exhibit improved pharmacological properties, making them attractive for drug development.
One of the most compelling applications of 4-(pentafluoroethyl)benzene-1-sulfonyl chloride is in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop novel sulfonamide-based inhibitors targeting various enzymes involved in metabolic pathways. The fluorine atoms in the pentafluoroethyl group can enhance binding affinity by participating in hydrophobic interactions and dipole-dipole interactions with biological targets. This has led to the discovery of several lead compounds with promising therapeutic potential.
Moreover, the compound's utility extends beyond pharmaceuticals. In materials science, 4-(pentafluoroethyl)benzene-1-sulfonyl chloride has been employed in the synthesis of advanced polymers and coatings. The presence of fluorine atoms can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications. Recent studies have demonstrated its role in developing fluorinated polymers that exhibit exceptional properties under extreme conditions.
The synthetic pathways involving 4-(pentafluoroethyl)benzene-1-sulfonyl chloride are also worth exploring. One common method involves the sulfonylation of 4-pentafluoroethylbenzene using chlorosulfonic acid or equivalent reagents. This reaction typically proceeds under controlled conditions to ensure high yield and purity. The resulting sulfonyl chloride can then be further functionalized using various nucleophiles, opening up a wide range of synthetic possibilities.
Recent advancements in green chemistry have also influenced the handling and synthesis of 4-(pentafluoroethyl)benzene-1-sulfonyl chloride. Researchers are increasingly adopting solvent-free conditions or using environmentally benign solvents to minimize waste and energy consumption. These innovations align with global efforts to promote sustainable chemical practices.
In conclusion, 4-(pentafluoroethyl)benzene-1-sulfonyl chloride (CAS No. 884010-48-4) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel molecules with enhanced properties. As research continues to evolve, the potential applications of this compound are likely to expand further, driving innovation across multiple scientific disciplines.
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